molecular formula C8H6F3NO2 B15319933 2,2,2-Trifluoro-1-(5-methoxypyridin-2-YL)ethanone CAS No. 1060801-74-2

2,2,2-Trifluoro-1-(5-methoxypyridin-2-YL)ethanone

Cat. No.: B15319933
CAS No.: 1060801-74-2
M. Wt: 205.13 g/mol
InChI Key: JPUCUYHOYQWRNG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a methoxypyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxypyridine and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or acetonitrile.

    Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which undergoes further transformation to yield the desired product.

Industrial production methods may involve scaling up the laboratory synthesis process, with additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1060801-74-2

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C8H6F3NO2/c1-14-5-2-3-6(12-4-5)7(13)8(9,10)11/h2-4H,1H3

InChI Key

JPUCUYHOYQWRNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)C(=O)C(F)(F)F

Origin of Product

United States

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